molecular formula C5H2BrClN4 B1377887 7-Bromo-4-chloroimidazo[2,1-f][1,2,4]triazine CAS No. 1235374-46-5

7-Bromo-4-chloroimidazo[2,1-f][1,2,4]triazine

Cat. No.: B1377887
CAS No.: 1235374-46-5
M. Wt: 233.45 g/mol
InChI Key: RRXLWAFFBIFFKO-UHFFFAOYSA-N
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Description

7-Bromo-4-chloroimidazo[2,1-f][1,2,4]triazine is a heterocyclic compound with the molecular formula C5H2BrClN4 and a molecular weight of 233.45 g/mol . This compound is characterized by the presence of both bromine and chlorine atoms attached to an imidazo[2,1-f][1,2,4]triazine ring system. It is a pale-yellow to yellow-brown solid at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-chloroimidazo[2,1-f][1,2,4]triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-3-nitrobenzonitrile with bromine in the presence of a base, followed by cyclization to form the imidazo[2,1-f][1,2,4]triazine ring . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-chloroimidazo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the imidazo[2,1-f][1,2,4]triazine ring .

Properties

IUPAC Name

7-bromo-4-chloroimidazo[2,1-f][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN4/c6-3-1-8-5-4(7)9-2-10-11(3)5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXLWAFFBIFFKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=N1)C(=NC=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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